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Introduction
Merestinib, also known as LY2801653, is an orally bioavailable, type-II ATP-competitive small

molecule inhibitor targeting a select group of oncogenic kinases.[1][2][3] Initially developed as a

potent inhibitor of the c-Met receptor tyrosine kinase, further characterization has revealed its

activity against a broader spectrum of kinases implicated in tumor growth, survival, and

angiogenesis.[2][4] This technical guide provides an in-depth overview of Merestinib's multi-

kinase inhibitory profile, detailing its quantitative inhibitory activities, the experimental

methodologies used for their determination, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile
Merestinib has been evaluated against a wide panel of kinases, demonstrating potent

inhibitory activity against several key oncogenic drivers. The following tables summarize the in

vitro and cell-based inhibitory activities of Merestinib against its primary targets.

Table 1: In Vitro Kinase Inhibition Profile of Merestinib
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Target Kinase
Inhibition
Parameter

Value (nM) Reference

c-Met Ki 2 [1][3][5][6]

c-Met IC50 4.7 [4]

AXL IC50 2 [5][6]

DDR1 IC50 0.1 [5][6]

DDR2 IC50 7 [5][6]

FLT3 IC50 7 [5][6]

MERTK IC50 10 [5][6]

MKNK1/2 IC50 7 [5][6]

MST1R (RON) IC50 11 [5][6]

ROS1 IC50 23 [6]

TEK (Tie2) IC50 63 [5]

TYRO3 IC50 28 [5]

PDGFRA IC50 41 [5]

Table 2: Cell-Based Kinase Inhibition Profile of Merestinib

Target Kinase Cell Line
Inhibition
Parameter

Value (nM) Reference

c-Met

Autophosphoryla

tion

H460 IC50 35.2 ± 6.9 [5][6]

c-Met

Autophosphoryla

tion

S114 IC50 59.2 [5][6]

Table 3: NTRK Inhibition Profile of Merestinib
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Target Kinase
Inhibition
Parameter

Value (nM) Reference

NTRK1 Kd 20 [4]

NTRK2 Kd 92 [4]

NTRK3 Kd 54 [4]

Key Signaling Pathways Targeted by Merestinib
Merestinib's therapeutic potential stems from its ability to simultaneously inhibit multiple

signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary

pathways affected are the c-Met, AXL, and NTRK signaling cascades.

c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a

critical role in normal cellular functions, but their aberrant activation is a key driver in many

cancers.[7][8][9][10][11] Overexpression, amplification, or mutation of the MET gene leads to

constitutive activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT,

and STAT pathways, promoting tumor growth, invasion, and angiogenesis.[7][10]
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Figure 1: Simplified c-Met Signaling Pathway and Merestinib's Point of Inhibition.
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AXL Signaling Pathway
AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is

another key target of Merestinib.[12][13][14][15][16] Its ligand, Gas6, activates downstream

pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival,

proliferation, migration, and therapy resistance.[12][13][14]
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Figure 2: Simplified AXL Signaling Pathway and Merestinib's Point of Inhibition.

NTRK Signaling Pathway
The neurotrophic receptor tyrosine kinase (NTRK) family, comprising NTRK1, NTRK2, and

NTRK3, are receptors for neurotrophins and play a crucial role in the development and function

of the nervous system.[17][18][19][20][21] Gene fusions involving the NTRK genes are

oncogenic drivers in a variety of tumors, leading to ligand-independent, constitutive activation

of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[17][18]
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Figure 3: Simplified NTRK Signaling Pathway and Merestinib's Point of Inhibition.
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Experimental Protocols
The quantitative data presented in this guide were generated using a combination of in vitro

biochemical assays and cell-based assays. Below are detailed methodologies representative of

those used in the characterization of Merestinib.

In Vitro Biochemical Kinase Inhibition Assay
(LanthaScreen® TR-FRET)
This assay format is commonly used for high-throughput screening and determination of IC50

values for kinase inhibitors. The principle is based on Time-Resolved Fluorescence Resonance

Energy Transfer (TR-FRET) between a terbium-labeled anti-phospho-substrate antibody

(donor) and a fluorescein-labeled substrate (acceptor).[22]

Materials:

Kinase of interest (e.g., recombinant human c-Met)

Fluorescein-labeled substrate peptide

Terbium-labeled anti-phospho-substrate antibody

ATP

Merestinib (or other test compounds)

Kinase reaction buffer

TR-FRET dilution buffer

EDTA (to stop the reaction)

384-well microplates

Procedure:

Compound Preparation: Prepare a serial dilution of Merestinib in DMSO, followed by a

further dilution in kinase reaction buffer to achieve the desired final concentrations.
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Kinase Reaction:

Add 2.5 µL of the diluted Merestinib solution to the wells of a 384-well plate.

Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate in kinase

reaction buffer.

Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and

the terbium-labeled antibody.

Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the

emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is

calculated.

Data Analysis: The TR-FRET ratio is plotted against the logarithm of the Merestinib
concentration, and the IC50 value is determined by fitting the data to a four-parameter

logistic model.
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Figure 4: Experimental Workflow for a LanthaScreen® TR-FRET Kinase Assay.

Cell-Based Phosphorylation ELISA
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase

within a cellular context.[23][24][25][26]

Materials:

Adherent cell line expressing the target kinase (e.g., H460 cells for c-Met)

Cell culture medium and supplements

96-well cell culture plates

Ligand to stimulate kinase activity (e.g., HGF for c-Met)

Merestinib (or other test compounds)

Fixing solution (e.g., 4% paraformaldehyde)

Quenching buffer

Blocking buffer

Primary antibodies (one specific for the total kinase protein and another for the

phosphorylated form)

HRP-conjugated secondary antibody

TMB substrate

Stop solution

Microplate reader

Procedure:

Cell Seeding and Treatment:
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Seed cells into a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with a serial dilution of Merestinib for a specified time (e.g., 1-2 hours).

Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15

minutes) to induce kinase phosphorylation.

Fixation and Permeabilization:

Fix the cells with fixing solution.

Wash the cells and then add quenching buffer to reduce background.

Permeabilize the cells if the target is intracellular.

Immunodetection:

Block non-specific binding sites with blocking buffer.

Incubate the cells with either the anti-total kinase primary antibody or the anti-phospho-

kinase primary antibody.

Wash and then incubate with the HRP-conjugated secondary antibody.

Signal Development and Measurement:

Add TMB substrate and incubate until color develops.

Stop the reaction with stop solution.

Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance values for the phospho-protein are normalized to the total

protein levels. The normalized data is then plotted against the logarithm of the Merestinib
concentration to determine the IC50 value.
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Figure 5: Experimental Workflow for a Cell-Based Phosphorylation ELISA.
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Conclusion
Merestinib (LY2801653) is a potent multi-kinase inhibitor with significant activity against c-Met,

AXL, NTRK, and other oncogenic kinases.[2][4][5][6][9][27][28][29][30] Its ability to concurrently

block multiple key signaling pathways provides a strong rationale for its investigation in various

cancer types. This technical guide has summarized the quantitative inhibitory profile of

Merestinib, provided an overview of the primary signaling pathways it targets, and detailed the

experimental methodologies used for its characterization. This information serves as a valuable

resource for researchers and drug development professionals working on the advancement of

targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET,
MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft
models - PubMed [pubmed.ncbi.nlm.nih.gov]

2. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET,
MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft
models - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses
growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

6. selleckchem.com [selleckchem.com]

7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

9. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

10. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b612287?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862616/
https://www.medchemexpress.com/LY2801653.html
https://www.selleckchem.com/datasheet/ly2801653-merestinib-S701401-DataSheet.html
https://www.semanticscholar.org/paper/An-overview-of-the-c-MET-signaling-pathway-Organ-Tsao/12803777bbd7d3393874e1033dd4f716343959ce
https://aacrjournals.org/cancerres/article/77/13_Supplement/1823/617378/Abstract-1823-Characterization-of-the-anti
https://en.wikipedia.org/wiki/Merestinib
https://www.caymanchem.com/product/25978/ly2801653
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738318/
https://www.benchchem.com/product/b612287?utm_src=pdf-body
https://www.benchchem.com/product/b612287?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23275061/
https://pubmed.ncbi.nlm.nih.gov/23275061/
https://pubmed.ncbi.nlm.nih.gov/23275061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717159/
https://www.researchgate.net/publication/234011704_LY2801653_is_an_orally_bioavailable_multi-kinase_inhibitor_with_potent_activity_against_MET_MST1R_and_other_oncoproteins_and_displays_anti-tumor_activities_in_mouse_xenograft_models
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862616/
https://www.medchemexpress.com/LY2801653.html
https://www.selleckchem.com/datasheet/ly2801653-merestinib-S701401-DataSheet.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pubmed.ncbi.nlm.nih.gov/16778093/
https://www.semanticscholar.org/paper/An-overview-of-the-c-MET-signaling-pathway-Organ-Tsao/12803777bbd7d3393874e1033dd4f716343959ce
https://www.mdpi.com/2072-6694/17/9/1493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. tandfonline.com [tandfonline.com]

12. aacrjournals.org [aacrjournals.org]

13. researchgate.net [researchgate.net]

14. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential
[frontiersin.org]

15. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

16. researchgate.net [researchgate.net]

17. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer
- PMC [pmc.ncbi.nlm.nih.gov]

18. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene
Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. biocomputix.com [biocomputix.com]

21. neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer - Ask this
paper | Bohrium [bohrium.com]

22. assets.fishersci.com [assets.fishersci.com]

23. ELISA实验方法 [sigmaaldrich.cn]

24. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

25. protocolsandsolutions.com [protocolsandsolutions.com]

26. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

27. aacrjournals.org [aacrjournals.org]

28. Merestinib - Wikipedia [en.wikipedia.org]

29. caymanchem.com [caymanchem.com]

30. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with
Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Merestinib (LY2801653): A Comprehensive Technical
Guide to its Multi-Kinase Inhibitory Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-
inhibitory-profile]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.tandfonline.com/doi/full/10.1517/13543784.17.7.997
https://aacrjournals.org/cancerres/article/85/14/2561/763440/AXL-Tyrosine-Kinases-A-Growing-Isoform-Family-That
https://www.researchgate.net/publication/388836572_AXL_signaling_in_cancer_from_molecular_insights_to_targeted_therapies
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1121130/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1121130/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.756225/full
https://www.researchgate.net/publication/51904409_Axl-dependent_signaling_A_clinical_update
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859819/
https://pubmed.ncbi.nlm.nih.gov/40321931/
https://pubmed.ncbi.nlm.nih.gov/40321931/
https://pubmed.ncbi.nlm.nih.gov/40321931/
https://www.researchgate.net/publication/361267342_A_review_of_NTRK_fusions_in_cancer
https://www.biocomputix.com/post/ntrk-gene-fusions
https://www.bohrium.com/paper-details/neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer/812561488936960001-11086
https://www.bohrium.com/paper-details/neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer/812561488936960001-11086
https://assets.fishersci.com/TFS-Assets/LSG/manuals/LCK_LanthaScreen_Activity_Europium.pdf
https://www.sigmaaldrich.cn/CN/zh/technical-documents/protocol/protein-biology/elisa/elisa-protocols
https://www.creative-bioarray.com/support/cell-based-elisa-assay.htm
https://protocolsandsolutions.com/blogs/news/cell-based-elisa-protocol
https://www.thermofisher.com/fi/en/home/references/protocols/cell-and-tissue-analysis/elisa-protocol/general-elisa-protocol/phospho-specific-elisa-protocol.html
https://aacrjournals.org/cancerres/article/77/13_Supplement/1823/617378/Abstract-1823-Characterization-of-the-anti
https://en.wikipedia.org/wiki/Merestinib
https://www.caymanchem.com/product/25978/ly2801653
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738318/
https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-inhibitory-profile
https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-inhibitory-profile
https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-inhibitory-profile
https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-inhibitory-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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